![molecular formula C17H13F3N2O2 B3003222 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351600-85-5](/img/structure/B3003222.png)
3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
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Overview
Description
The compound “3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information about these factors, it’s difficult to predict the exact reactions .Scientific Research Applications
Pharmacology: Disease Modifying Anti-Rheumatic Drug (DMARD)
This compound is structurally related to Teriflunomide , an active metabolite of leflunomide . It acts as a disease-modifying anti-rheumatic drug (DMARD) and is used to treat conditions like rheumatoid arthritis. By inhibiting dihydroorotate dehydrogenase, a mitochondrial enzyme involved in pyrimidine synthesis, it exerts immunomodulatory effects that help in reducing inflammation and slowing disease progression.
Medicinal Chemistry: Synthesis of Bioactive Molecules
The trifluoromethyl group in the compound is a significant moiety in medicinal chemistry, offering the potential to create bioactive molecules . Its electron-withdrawing properties can enhance the biological activity and metabolic stability of pharmaceuticals. Researchers utilize this compound in the synthesis of various bioactive derivatives, including quinolines, which have shown promise in anticancer and antimalarial activities.
Agriculture: Pesticide and Herbicide Intermediate
In the agricultural sector, the compound serves as an intermediate in the synthesis of pesticides and herbicides . The trifluoromethyl group’s strong electron-withdrawing effect makes it valuable in creating compounds that can effectively target and control pests and weeds, contributing to crop protection and yield improvement.
Material Science: Fluorinated Organic Compounds
The presence of a trifluoromethyl group makes this compound a candidate for the development of fluorinated organic materials . These materials are crucial in various applications due to their unique properties, such as thermal stability and chemical resistance, which are essential in creating advanced polymers and coatings.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to interact with enzymes can be harnessed to study inhibition mechanisms . This is particularly useful in understanding metabolic pathways and designing inhibitors that can modulate enzyme activity, which is a key strategy in drug development.
Environmental Science: Study of Environmental Impact of Fluorinated Compounds
Environmental scientists study compounds like 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide to understand the environmental impact of fluorinated organic compounds . These studies are crucial in assessing the persistence, bioaccumulation, and potential ecological risks associated with the use of such chemicals.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyano-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)14-6-4-12(5-7-14)15(23)10-22-16(24)13-3-1-2-11(8-13)9-21/h1-8,15,23H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVNVMBKUXKEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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